N-(1,2-oxazol-3-yl)cyclohexanecarboxamide
Description
N-(1,2-Oxazol-3-yl)cyclohexanecarboxamide is a heterocyclic compound featuring a cyclohexanecarboxamide moiety linked to a 1,2-oxazole ring. This compound’s structural rigidity and polarity make it a candidate for drug discovery, particularly in targeting enzymes or receptors where heterocyclic interactions are critical .
Properties
IUPAC Name |
N-(1,2-oxazol-3-yl)cyclohexanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c13-10(8-4-2-1-3-5-8)11-9-6-7-14-12-9/h6-8H,1-5H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYKKTRXLQBLFJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=NOC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,2-oxazol-3-yl)cyclohexanecarboxamide typically involves the formation of the oxazole ring followed by the attachment of the cyclohexanecarboxamide group. One common method for synthesizing oxazoles is the Robinson–Gabriel synthesis, which involves the dehydration of 2-acylaminoketones . Another widely used method is the Fischer oxazole synthesis, which involves the reaction of cyanohydrins with aldehydes .
Industrial Production Methods
Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
N-(1,2-oxazol-3-yl)cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazolium salts.
Reduction: Reduction of the oxazole ring can lead to the formation of dihydrooxazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring can yield oxazolium salts, while reduction can produce dihydrooxazoles .
Scientific Research Applications
N-(1,2-oxazol-3-yl)cyclohexanecarboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(1,2-oxazol-3-yl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. For example, oxazole derivatives have been shown to inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural analogs of N-(1,2-oxazol-3-yl)cyclohexanecarboxamide, emphasizing key differences in substituents and biological activities:
| Compound Name | Structural Features | Biological Activity | Key Reference |
|---|---|---|---|
| N-[(5-(Thiophen-2-yl)-1,2-oxazol-3-yl)methyl]cyclohexanecarboxamide | Thiophene substitution on oxazole; cyclohexanecarboxamide backbone | High binding affinity to serotonin receptors; potential analgesic properties | |
| N-(5-(Thiophen-2-yl)-1,3,4-oxadiazol-2-yl)cyclohexanecarboxamide | Oxadiazole-thiophene hybrid; cyclohexanecarboxamide | Versatile applications in chemical synthesis; antimicrobial activity | |
| N-[4-(Tetrazol-1-yl)phenyl]cyclohexanecarboxamide | Tetrazole substitution; phenyl linker | Xanthine oxidase inhibition; potential for hyperuricemia treatment | |
| Phenyl N-(5-Methyl-1,2-oxazol-3-yl)carbamate | Carbamate group; methyl-substituted oxazole | Synthetic precursor; no direct bioactivity reported | |
| N-(Benzyloxy)cyclohexanecarboxamide | Benzyloxy group instead of oxazole | Enzyme inhibition via active-site binding; structural flexibility | |
| N-[(1r,4r)-4-(Pyrazin-2-yloxy)cyclohexyl]furan-3-carboxamide | Pyrazine and furan substituents; stereospecific cyclohexyl group | Anti-inflammatory activity; inhibits inflammatory pathways |
Key Structural and Functional Insights:
Oxazole vs. Replacing oxazole with oxadiazole (as in ) introduces additional nitrogen atoms, increasing polarity and hydrogen-bonding capacity, which may improve antimicrobial efficacy. Tetrazole substitutions () further enhance metabolic stability and mimic carboxylic acid groups, useful in enzyme inhibition.
Impact of Heterocyclic Additions :
- Thiophene-substituted analogs () exhibit improved analgesic and antimicrobial profiles due to sulfur’s electron-rich nature, facilitating interactions with biological targets.
Linker Modifications: Compounds with phenyl or benzyloxy linkers () show distinct pharmacokinetic behaviors.
Stereochemical Considerations :
- Stereospecific cyclohexyl groups (e.g., in ) influence target selectivity. The trans-configuration in optimizes spatial alignment for anti-inflammatory activity.
Case Studies and Research Findings:
- Analgesic Potential: The thiophene-oxazole derivative () demonstrated 80% pain reduction in rodent models, comparable to ibuprofen but with fewer gastrointestinal side effects.
- Enzyme Inhibition : The tetrazole-containing compound () showed 50% inhibition of xanthine oxidase at 10 µM, suggesting utility in gout management.
- Antimicrobial Activity : The oxadiazole-thiophene hybrid () exhibited a MIC of 2 µg/mL against S. aureus, outperforming ampicillin in resistant strains.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
